5-Chloro-4-methylisoxazole-3-carboxylic acid

Fragment-Based Drug Discovery (FBDD) Rule-of-Three Compliance Library Design

Researchers often face synthetic bottlenecks when diversifying isoxazole scaffolds due to missing halogen handles. 5-Chloro-4-methylisoxazole-3-carboxylic acid (CAS 3357-01-5) eliminates this gap. • C5-Cl enables late-stage cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while C3-COOH supports orthogonal amide/ester derivatization-two independent diversification points from a single building block. • Direct procurement of this 4-methyl-5-chloro substitution pattern bypasses preliminary halogenation, reducing synthetic cycle time in hit-to-lead campaigns. • Supplied as a pale yellow powder at ≥95% purity, stored at 2-8°C, with global shipping and documented batch-specific QC.

Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol
CAS No. 3357-01-5
Cat. No. B1328582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methylisoxazole-3-carboxylic acid
CAS3357-01-5
Molecular FormulaC5H4ClNO3
Molecular Weight161.54 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C(=O)O)Cl
InChIInChI=1S/C5H4ClNO3/c1-2-3(5(8)9)7-10-4(2)6/h1H3,(H,8,9)
InChIKeyUTIIHJGDHSSJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methylisoxazole-3-carboxylic Acid – Product Overview


5-Chloro-4-methylisoxazole-3-carboxylic acid (CAS 3357-01-5) is a small-molecule heterocyclic building block belonging to the isoxazole-3-carboxylic acid family. Its core structure features a five-membered isoxazole ring substituted at the 4-position with a methyl group (-CH₃) and at the 5-position with a chlorine atom (-Cl), while bearing a carboxylic acid (-COOH) functional handle at the 3-position . With a molecular formula of C₅H₄ClNO₃ and a molecular weight of 161.54 g·mol⁻¹, this compound is a pale yellow powder typically stored at 2–8 °C and supplied at analytical purities of ≥95% (HPLC) to ≥98% (NMR) . This specific 4-methyl-5-chloro substitution pattern is a key structural motif that differentiates it from the more common monosubstituted isoxazole-3-carboxylic acid analogs and provides a unique combination of steric, electronic, and hydrogen-bonding properties relevant to fragment-based drug discovery, bioisosteric replacement strategies, and agrochemical intermediate synthesis [1].

5-Chloro-4-methylisoxazole-3-carboxylic Acid vs. Monosubstituted Analogs


Within the isoxazole-3-carboxylic acid chemotype, the nature and position of ring substituents exert a profound influence on both physicochemical and biological properties [1]. The unsubstituted parent compound, isoxazole-3-carboxylic acid (CAS 3209-71-0, MW: 113.07), serves as a minimal scaffold but lacks the steric bulk, lipophilicity, and synthetic handles required for selective target engagement . Monosubstituted analogs—such as 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4, MW: 127.10, mp: 106–110 °C ) and 4-methylisoxazole-3-carboxylic acid (CAS 215872-46-1, MW: 127.10)—offer incremental improvements in logP but cannot fully recapitulate the combined electronic effects of an electron-withdrawing chlorine atom adjacent to an electron-donating methyl group on the heterocyclic ring . The 5-chloro-4-methyl substitution pattern present in CAS 3357-01-5 imparts a distinct dipole moment, altered hydrogen-bond acceptor capacity of the ring oxygen and nitrogen atoms, and a chemically competent chlorine site for orthogonal derivatization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling—synthetic options unavailable with non-halogenated analogs [2]. These cumulative differences mean that generic replacement of 5-chloro-4-methylisoxazole-3-carboxylic acid with a simpler isoxazole-3-carboxylic acid derivative risks loss of critical binding interactions, reduced metabolic stability, or synthetic dead-ends, depending on the downstream application.

Quantitative Differentiation Against Closest Analogs


Molecular Weight & Halogen Tag for Fragment Library Differentiation

5-Chloro-4-methylisoxazole-3-carboxylic acid possesses a molecular weight of 161.54 g·mol⁻¹, which is 34.44 g·mol⁻¹ (+27.1%) heavier than the 127.10 g·mol⁻¹ shared by both 5-methylisoxazole-3-carboxylic acid and 4-methylisoxazole-3-carboxylic acid, and 48.47 g·mol⁻¹ (+42.9%) heavier than unsubstituted isoxazole-3-carboxylic acid (113.07 g·mol⁻¹) . This places the target compound at the upper boundary of the 'Rule of Three' (MW ≤300 Da) for fragment-based screening while introducing a chlorine atom (a 'heavy atom' tag) that yields a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) detectable by mass spectrometry, providing an intrinsic analytical handle for metabolite identification and reaction monitoring that non-halogenated analogs lack [1].

Fragment-Based Drug Discovery (FBDD) Rule-of-Three Compliance Library Design

Boiling Point Elevation as Thermal Stability Indicator

The boiling point of 5-chloro-4-methylisoxazole-3-carboxylic acid is reported as approximately 335.0 ± 37.0 °C at 760 mmHg , compared to a calculated boiling point of 309.7 ± 22.0 °C for 4-methylisoxazole-3-carboxylic acid and 303.1 ± 30.0 °C (estimated) for 5-methylisoxazole-3-carboxylic acid . The ~25–32 °C higher boiling point of the 5-chloro-4-methyl derivative is consistent with increased molecular polarizability and dipole moment introduced by the C–Cl bond, translating to stronger intermolecular forces in the condensed phase .

Process Chemistry Thermal Stability Purification Feasibility

Storage Requirements & Solid-State Stability

Commercial datasheets specify a long-term storage condition of 2–8 °C (refrigerated) for 5-chloro-4-methylisoxazole-3-carboxylic acid . In contrast, 5-methylisoxazole-3-carboxylic acid is recommended for storage at ambient/room temperature (<15 °C in a cool, dry place) , and 4-methylisoxazole-3-carboxylic acid similarly carries no refrigerated storage mandate from major suppliers . This divergence in recommended storage conditions suggests that the 5-chloro substituent may confer increased thermal lability or hygroscopicity to the solid-state form, necessitating cold-chain or refrigerated inventory management distinct from that of its non-halogenated counterparts.

Compound Management Stability Long-Term Storage

C5-Chlorine as a Synthetic Handle for Diversification

The chlorine atom at the 5-position of 5-chloro-4-methylisoxazole-3-carboxylic acid serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols [1]. This orthogonal reactivity is absent in the non-halogenated comparators: 5-methylisoxazole-3-carboxylic acid and 4-methylisoxazole-3-carboxylic acid possess only C–H bonds at all ring positions, offering no synthetic entry point for substitution reactions at those sites without prior directed ortho-metalation or electrophilic aromatic substitution under forcing conditions [2]. The C5–Cl bond thus enables diversification of the isoxazole scaffold into broader chemical space using well-established, mild catalytic methods, whereas non-halogenated analogs require less predictable and often lower-yielding functionalization strategies.

Parallel Synthesis Late-Stage Functionalization Cross-Coupling Chemistry

Enhanced Acidity and Hydrogen-Bond Donor Capacity

The electron-withdrawing inductive effect (-I) of the chlorine atom at the 5-position is expected to increase the acidity of the 3-carboxylic acid group relative to the non-halogenated 5-methyl and 4-methyl analogs [1]. While experimental pKa data for the exact compound have not been located in the public domain, computational estimates and class-based inference from structurally related chloro-substituted aromatic carboxylic acids predict a pKa depression of approximately 0.5–1.0 log units compared to the pKa of ~3.5–4.0 anticipated for the non-halogenated 5-methyl and 4-methyl equivalents . A lower pKa translates to a greater degree of carboxylate anion formation at physiological pH (7.4), which directly impacts aqueous solubility, protein binding, and membrane permeability in biological assays. Furthermore, the increased positive polarization of the carboxylic acid proton enhances hydrogen-bond donor (HBD) capacity, a parameter quantified by Abraham's A descriptor and relevant to solubility and target engagement predictions [2].

Physicochemical Profiling pKa Prediction Hydrogen-Bond Donor Strength

Recommended Applications of 5-Chloro-4-methylisoxazole-3-carboxylic Acid


Halogen-Enabled Diversity-Oriented Synthesis of Isoxazole Libraries

For medicinal chemistry groups engaged in library synthesis, the C5-Cl bond provides a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, or through SNAr with amines, alkoxides, and thiols—synthetic disconnections unavailable with non-halogenated isoxazole-3-carboxylic acid analogs [1]. The carboxylic acid at the 3-position can be orthogonally functionalized (amide coupling, esterification, reduction) without interfering with the chlorine substitution site, enabling a convergent library synthesis strategy with two independent points of diversity. Procurement of this specific building block, rather than an unsubstituted or monomethyl isoxazole, eliminates the need for preliminary halogenation steps and reduces synthetic cycle time in hit-to-lead or lead optimization campaigns .

Bioisosteric Replacement of Benzoic Acid Motifs

The isoxazole-3-carboxylic acid scaffold has been validated as a carboxylic acid bioisostere in multiple therapeutic areas, including as a key pharmacophore in anti-tubercular agents targeting replicating and non-replicating Mycobacterium tuberculosis [1]. The 5-chloro-4-methyl substitution pattern mimics the steric and electronic profile of a 4-chloro-3-methylbenzoic acid fragment while offering improved heterocyclic character and additional hydrogen-bond acceptor sites (ring O and N atoms) that can enhance target binding specificity . This compound is particularly suited for projects where maintaining the carboxylic acid pharmacophore is essential (e.g., FLAP inhibitors for leukotriene biosynthesis ), but where modulation of acidity and lipophilicity through halogen substitution is required to fine-tune ADME properties. Procurement of CAS 3357-01-5 directly enables exploration of this substitution pattern without de novo synthesis of the heterocyclic core.

Agrochemical Intermediate for Herbicide & Fungicide Discovery

Within agrochemical research, halogenated isoxazole-3-carboxylic acid derivatives are established intermediates for the development of herbicides and fungicides offering targeted crop protection [1]. The 5-chloro substituent enhances soil persistence and target-site binding compared to non-halogenated analogs, while the 3-carboxylic acid serves as a convenient conjugation handle for generating ester or amide prodrug forms that modulate phloem mobility and plant uptake . Industrial procurement of CAS 3357-01-5 in multi-kilogram quantities with documented analytical purity (≥95%) directly supports pilot-scale synthesis and field trial material production, avoiding the lead time and cost of custom synthesis of this specific substitution pattern .

Physicochemical Benchmarking & Computational Model Validation

The compound's unique combination of a heterocyclic core, chlorine substituent, methyl group, and carboxylic acid makes it a valuable reference molecule for validating computational models predicting pKa, logP, solubility, and hydrogen-bond donor/acceptor capacity [1]. Its molecular weight of 161.54 g·mol⁻¹ positions it at the fragment-to-lead boundary, making it relevant for testing fragment-based drug discovery (FBDD) design algorithms that require accurate prediction of physicochemical parameters for halogenated heterocyclic fragments. Researchers can procure this compound as an analytical standard or reference material to experimentally determine these parameters (via potentiometric titration, shake-flask logP, or chromatographic hydrophobicity index measurements) and compare the results against in silico predictions, thereby improving model accuracy for the broader isoxazole chemical space .

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